

Spectroscopic Analysis of 5-bromo-N,N-dimethyltryptamine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-Br-DMT) is a brominated indole alkaloid and a derivative of N,N-dimethyltryptamine (DMT).[1] It is found naturally in marine sponges such as Smenospongia aurea and Smenospongia echina, and has garnered interest within the scientific community for its unique pharmacological profile and potential therapeutic applications.[1][2] As a compound of interest in drug discovery and neuroscience, comprehensive analytical characterization is crucial. These application notes provide a detailed overview of the spectroscopic analysis of 5-Br-DMT, including data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for these analytical techniques are also presented to aid researchers in their own investigations.

Chemical and Physical Properties



Property	Value	Reference
IUPAC Name	2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine	[3]
Molecular Formula	C12H15BrN2	[4][5]
Molecular Weight	267.16 g/mol	[3][5]
CAS Number	17274-65-6	[4]

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Br-DMT. The following tables summarize the available ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
2.633	S	-N(CH3)2
3.006 - 3.025	m	-CH2-N(CH3)2
6.550	S	H-2

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data

Detailed assigned ¹³C NMR data for **5-bromo-N,N-dimethyltryptamine** is not readily available in the searched literature. General chemical shifts for tryptamine derivatives suggest the following approximate ranges:



Chemical Shift (ppm)	Assignment
~125-140	Aromatic C (indole)
~100-125	Aromatic CH (indole)
~60	-CH ₂ -N
~45	-N(CH₃)₂
~25	-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Br-DMT, aiding in its identification.

m/z	lon
267.0494	[M+H]+

High-Resolution Mass Spectrometry (HR-MS) data.

The fragmentation of tryptamines in mass spectrometry typically involves cleavage of the ethylamine side chain. A characteristic fragment for N,N-dimethyltryptamines is the immonium ion $[CH_2=N(CH_3)_2]^+$ at m/z 58.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the 5-Br-DMT molecule.



Wavenumber (cm ⁻¹)	Assignment
3148	N-H stretch (indole)
1564	C=C stretch (aromatic)
1456	C-H bend
1348	C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

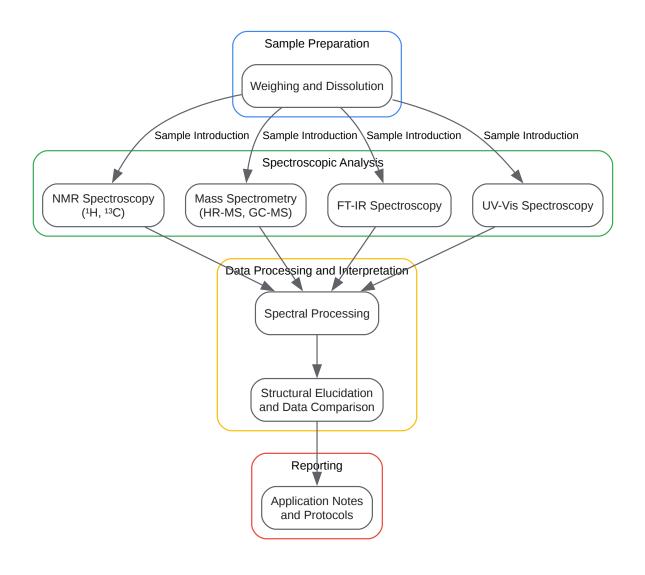
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantification.

λmax (nm)	Solvent
227	Not specified

Experimental Protocols General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **5-bromo-N,N-dimethyltryptamine**.





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General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:



- 5-bromo-N,N-dimethyltryptamine sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
- NMR tubes (5 mm)
- Volumetric flask and pipette
- Internal standard (e.g., Tetramethylsilane TMS)

Procedure:

- Sample Preparation:
 - Accurately weigh the 5-Br-DMT sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - If an internal standard is used, add a small amount of TMS to the solvent.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - Acquire the ¹H spectrum using a standard pulse program.
 - Acquire the ¹³C spectrum. A proton-decoupled pulse sequence is typically used.



- For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H spectrum.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of 5-Br-DMT.

Materials:

- 5-bromo-N,N-dimethyltryptamine sample
- Volatile solvent (e.g., methanol, ethyl acetate)
- GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 100 μg/mL) in a suitable volatile solvent.
- Instrumental Parameters (example):[6]
 - Injector Temperature: 280 °C
 - Injection Volume: 1 μL



o Split Mode: 1:5

Carrier Gas: Helium

- Oven Temperature Program: Start at an appropriate temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
- MS Transfer Line Temperature: ~280 °C
- Ion Source Temperature: ~230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-550
- Data Acquisition:
 - Inject the sample into the GC-MS.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 5-Br-DMT.
- Data Analysis:
 - Determine the retention time of the 5-Br-DMT peak.
 - Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Protocol 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of 5-Br-DMT to identify its functional groups.

Materials:

- 5-bromo-N,N-dimethyltryptamine sample (solid)
- ATR-FTIR spectrometer



Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid 5-Br-DMT sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
 - Identify and label the characteristic absorption bands.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of 5-Br-DMT.

Materials:

- 5-bromo-N,N-dimethyltryptamine sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
- · Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:



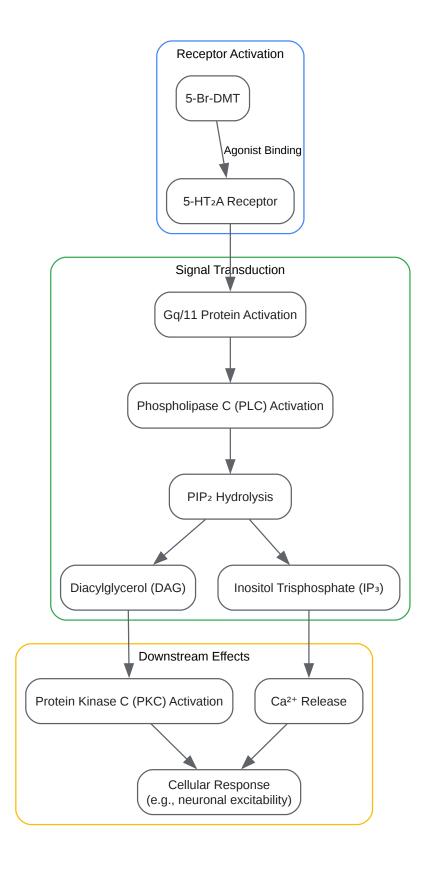
Sample Preparation:

- Prepare a stock solution of 5-Br-DMT of a known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Record the absorbance spectra for each of the diluted sample solutions.
- Data Analysis:
 - Determine the wavelength(s) of maximum absorbance (λmax).
 - If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many tryptamines involves interaction with serotonin (5-HT) receptors. The following diagram illustrates a simplified signaling pathway often associated with psychedelic tryptamines that act as agonists at the 5-HT₂A receptor.





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Simplified 5-HT₂A receptor signaling pathway.



Conclusion

The spectroscopic data and protocols provided in these application notes serve as a valuable resource for the identification and characterization of **5-bromo-N,N-dimethyltryptamine**. While the provided data offers a solid foundation, further research to obtain fully assigned high-resolution 1D and 2D NMR spectra, a detailed mass fragmentation pattern, and a comprehensive IR spectrum would be beneficial for the scientific community. The methodologies described can be adapted and optimized for various research and development applications, contributing to a deeper understanding of this intriguing marine natural product.

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